molecular formula C12H22BrNO3 B2370724 Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1823253-73-1

Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B2370724
CAS No.: 1823253-73-1
M. Wt: 308.216
InChI Key: VEULXYRJGBJWFF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate: is a synthetic organic compound that belongs to the class of oxazolidines. This compound is characterized by the presence of a bromomethyl group attached to the oxazolidine ring, which is further substituted with tert-butyl and trimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of an appropriate oxazolidine precursor with a brominating agent. One common method is the bromination of tert-butyl 2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective formation of the bromomethyl derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly brominating agents may also be considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazolidine ring or the substituents attached to it.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators. Its structural features allow for the exploration of structure-activity relationships in drug discovery.

Medicine: In medicinal chemistry, derivatives of this compound may be investigated for their potential therapeutic properties. The bromomethyl group can be modified to introduce pharmacophores that target specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical transformations makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate depends on the specific application and the target molecule it interacts with. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The oxazolidine ring may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(bromomethyl)benzoate
  • Tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Comparison: Compared to similar compounds, this compound is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and physical properties. The tert-butyl and trimethyl groups provide steric hindrance, affecting the compound’s reactivity and stability. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl 4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEULXYRJGBJWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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